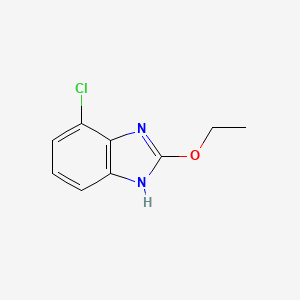

4-Chloro-2-ethoxybenzimidazole

Description

4-Chloro-2-ethoxybenzimidazole is a substituted benzimidazole featuring a chlorine atom at position 4 and an ethoxy group at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, renowned for their broad pharmacological applications, including antimicrobial, antiviral, and anticancer activities . The introduction of substituents like chloro and ethoxy groups modulates electronic properties, solubility, and binding affinity to biological targets.

Properties

CAS No. |

1046822-81-4 |

|---|---|

Molecular Formula |

C9H9ClN2O |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

4-chloro-2-ethoxy-1H-benzimidazole |

InChI |

InChI=1S/C9H9ClN2O/c1-2-13-9-11-7-5-3-4-6(10)8(7)12-9/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

UDCSYGCISFYARY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(N1)C=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: Chlorine at position 4 (as in the target compound) vs. position 5 (e.g., benzothiazole in ) alters electronic distribution. Position 4 in benzimidazoles is often associated with enhanced DNA-binding in anticancer agents , whereas position 5 in benzothiazoles may influence metabolic stability .

Heterocyclic Core Modifications :

- Replacing the benzimidazole NH group with sulfur (benzothiazole) or adding a thiadiazole ring (benzothiadiazole) introduces distinct electronic profiles. Benzothiazoles exhibit stronger π-stacking interactions, while benzothiadiazoles (e.g., ) are used in neurological therapeutics due to their rigid, planar structures.

Bulk and Steric Effects :

- Bulky substituents like tert-butyl groups () hinder rotational freedom, favoring interactions with hydrophobic protein pockets. In contrast, smaller groups (e.g., OEt) allow greater conformational flexibility for target binding.

Pharmacological and Physicochemical Properties

While direct data on this compound is sparse, inferences can be drawn from analogs:

- Lipophilicity : The ethoxy group (logP ~1.5–2.0) likely enhances lipid solubility compared to carboxylate derivatives (logP <0) in , improving oral bioavailability.

- Electronic Effects : Chlorine’s electron-withdrawing nature increases the compound’s acidity (pKa ~5–6), favoring ionization at physiological pH and hydrogen bonding with targets .

- Thermodynamic Stability : Ethoxy and chloro substituents may stabilize the molecule against metabolic degradation compared to unsubstituted benzimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.